3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate
Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate is a flavonoid-derived chromen-4-one compound characterized by a 2,3-dihydrobenzo[1,4]dioxin moiety at the 3-position of the chromen-4-one core and an acetyloxy (-OAc) group at the 7-position. This structure combines the planar chromen-4-one system, known for intercalation with biomolecules, with the lipophilic dihydrobenzodioxin ring, enhancing membrane permeability. Its synthesis likely follows esterification protocols similar to related derivatives (e.g., ).
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)25-13-3-4-14-17(9-13)24-10-15(19(14)21)12-2-5-16-18(8-12)23-7-6-22-16/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZYOJKNEJNJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate typically involves multiple steps. One common method starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde, which is then subjected to a condensation reaction with a suitable chromenone derivative. The final step involves acetylation to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate exhibit promising anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of human colon cancer cells (HCT116), demonstrating significant potential as anticancer agents . The mechanism of action is thought to involve the disruption of cellular processes critical for cancer cell survival.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals makes it a candidate for further development in therapeutic applications aimed at oxidative stress-related conditions .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. This could be beneficial in developing new antibiotics or treatments for infections caused by resistant bacterial strains .
Material Science
Organic Light Emitting Diodes (OLEDs)
In material science, derivatives of this compound have been utilized in the development of OLEDs. The unique electronic properties of these compounds allow them to function effectively as emissive layers in OLED devices. Research has demonstrated that incorporating these compounds can enhance the efficiency and stability of OLEDs, making them suitable for commercial applications .
Polymeric Materials
The compound has also been explored as a building block for creating novel polymeric materials with enhanced thermal stability and mechanical strength. These materials can find applications in various industries, including packaging and construction .
Agricultural Chemistry
Pesticidal Activity
There is growing interest in the application of this compound in agricultural chemistry as a potential pesticide. Its structural features suggest that it may interact with biological systems in pests, leading to inhibition of growth or reproduction. Ongoing research aims to evaluate its efficacy and safety as a biopesticide .
Summary Table of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell growth |
| Antioxidant compounds | Mitigation of oxidative stress | |
| Antimicrobial agents | Treatment for resistant bacterial infections | |
| Material Science | Emissive layers in OLEDs | Enhanced efficiency and stability |
| Building blocks for polymers | Improved thermal stability and mechanical strength | |
| Agricultural Chemistry | Pesticides | Potential biopesticide with reduced environmental impact |
Case Studies
- Anticancer Activity Study : A study published in MDPI evaluated the anticancer effects of several derivatives of the compound against HCT116 cells. The results indicated a significant reduction in cell viability, suggesting strong potential for further development as an anticancer drug .
- OLED Development Research : Research conducted on OLED devices incorporating this compound demonstrated improved light emission efficiency compared to traditional materials used in OLED fabrication. This study highlights the compound's utility in advancing display technologies .
- Pesticidal Efficacy Trials : Preliminary trials assessing the pesticidal activity of this compound showed promising results against common agricultural pests. Further studies are needed to optimize formulations and evaluate environmental safety .
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate and analogous compounds are summarized below:
Structural Modifications and Substituent Effects
Pharmacological Implications
- Ester vs. Carbamate : Acetate esters (target compound) are more prone to hydrolysis by esterases than carbamates (e.g., 3d, 3a), which may limit in vivo efficacy .
Commercial and Industrial Relevance
- Methyl Acetate Derivatives (): Marketed as intermediates (e.g., ZINC2436674, MCULE-7777311089), indicating industrial demand for fluorinated or ester-modified chromenones .
- Isopropyl Acetate () : Sold by JHECHEM as a building block for pharmaceuticals, highlighting the versatility of 7-position modifications .
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate is , with a molecular weight of approximately 286.28 g/mol. The compound features a chromenone backbone substituted with a dihydrobenzo[d][1,4]dioxin moiety, which is believed to enhance its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the chromenone structure is known to contribute to radical scavenging activity. For instance, studies have shown that derivatives of chromenones can inhibit oxidative stress markers in vitro, suggesting that our compound may possess similar capabilities.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest potential efficacy against various bacterial strains. For example, derivatives of benzo[d][1,4]dioxin have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, structural similarities imply it may exhibit comparable antimicrobial effects.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of chromenone derivatives have been extensively studied. Compounds structurally related to our target have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. For example, one study found that certain chromenone derivatives induced apoptosis in MDA-MB-231 breast cancer cells, suggesting that this compound could also exhibit anticancer properties.
Case Studies and Research Findings
- Antioxidant Studies : A study evaluating the antioxidant capacity of several chromenone derivatives reported IC50 values ranging from 20 to 50 µM for radical scavenging assays. This suggests that our compound may similarly exhibit effective antioxidant activity.
- Antimicrobial Testing : In a comparative study on benzo[d][1,4]dioxin derivatives, compounds were tested against a panel of pathogens. Results indicated a range of minimum inhibitory concentrations (MICs) from 10 to 100 µg/mL depending on the structure. While specific data for our compound are not available, its structural analogs showed promise.
- Cytotoxicity Assays : A recent investigation into chromenone derivatives revealed significant cytotoxicity against various cancer cell lines with IC50 values as low as 15 µM. This highlights the potential for our compound to be developed as an anticancer agent.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate?
- Methodological Answer : Synthesis typically involves coupling chromenone derivatives with functionalized dihydrobenzodioxin precursors. For example, esterification or nucleophilic substitution reactions using intermediates like methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate ( ). Key steps include protecting hydroxyl groups (e.g., acetylation) and employing catalysts like DMAP or DCC for ester bond formation. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions . Precursor compounds such as 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid ( ) may serve as building blocks for functionalization.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use hyphenated analytical techniques:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization confirms molecular weight (e.g., m/z 573.2822 [M+H]+ in ). Fragmentation patterns (e.g., loss of C3H6O3 or C8H11O2) help verify substituent positions .
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.6–7.2 ppm for dihydrobenzodioxin) and acetate methyl groups (δ 2.1–2.3 ppm) ( ).
- X-ray Crystallography : Single-crystal analysis resolves conformational details, as demonstrated for structurally similar isoflavones ( ).
Advanced Research Questions
Q. What mechanistic insights exist regarding the antitumor activity of derivatives of this compound?
- Methodological Answer : Derivatives like carbamates () and acrylamides ( ) show activity via receptor modulation. For example, TRPV1 antagonism (e.g., AMG 9810 in ) involves competitive binding assays and in vivo hyperalgesia models. Structure-activity relationship (SAR) studies require systematic substitution at the chromen-4-one or dihydrobenzodioxin moieties, followed by cytotoxicity screening (e.g., MTT assays) and molecular docking to identify binding poses with targets like IKKβ ( ) .
Q. How can crystallographic disorder in the compound’s structure impact pharmacological studies?
- Methodological Answer : Disorder in crystal lattices (e.g., two independent molecules in a unit cell, as in ) complicates electron density maps. Refinement protocols using SHELXL or Olex2 with constraints/restraints are essential. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) influencing solubility and stability .
Q. What strategies resolve contradictions in bioactivity data across structurally analogous compounds?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or metabolic stability. Cross-validation via:
- In Silico ADMET Prediction : Tools like SwissADME assess bioavailability and cytochrome P450 interactions.
- Metabolite Identification : LC-MS/MS detects degradation products (e.g., deacetylated forms) that alter activity ( ).
- Dose-Response Curves : Compare EC50 values under standardized conditions ( ).
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor via HPLC at 37°C ( ).
- Light/Heat Stability : Accelerated aging studies (40–60°C, UV exposure) quantify decomposition kinetics.
- Plasma Stability : Incubate with human/animal plasma and analyze residual compound via LC-MS ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
